BenchChemオンラインストアへようこそ!

Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate

Peptidomimetics Metabolic stability Proteolysis resistance

Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate (CAS 952729-67-8) is a chiral, orthogonally protected β-amino acid ester derivative. The molecule belongs to the class of N-Boc-protected β-phenylalanine methyl esters and features a para-bromophenyl substituent that serves as a versatile synthetic handle for further elaboration, particularly via palladium-catalyzed cross-coupling chemistry.

Molecular Formula C15H20BrNO4
Molecular Weight 358.23 g/mol
Cat. No. B8112008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate
Molecular FormulaC15H20BrNO4
Molecular Weight358.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br
InChIInChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1
InChIKeyJPKABPHRXUGGJL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate – Key Procurement Specifications and Compound Class


Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate (CAS 952729-67-8) is a chiral, orthogonally protected β-amino acid ester derivative. The molecule belongs to the class of N-Boc-protected β-phenylalanine methyl esters and features a para-bromophenyl substituent that serves as a versatile synthetic handle for further elaboration, particularly via palladium-catalyzed cross-coupling chemistry [1]. Commercially available in defined (S)-configuration with a certified purity of ≥98.0% , this building block is employed as an advanced intermediate in the construction of peptidomimetics and bioactive small molecules where configurational integrity, orthogonal deprotection, and the ability to perform late-stage functionalization at the bromine position are simultaneously required.

Why Generic Substitution Fails: Critical Structural Variants of Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate Cannot be Interchanged


Closely related analogs of Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate differ in at least one critical parameter—β-amino acid scaffold vs. α-amino acid connectivity, halogen identity, protecting-group strategy, or absolute configuration—each of which fundamentally alters reaction kinetics, metabolic stability, or downstream product profiles. Simple replacement of the para-bromophenyl β-amino ester with, for instance, the corresponding α-amino acid regioisomer (N-Boc-4-bromo-L-phenylalanine methyl ester) is not equivalent in the context of peptidomimetic design because β-amino acids confer distinct secondary-structure propensities and resistance to proteolytic degradation [1]. Likewise, substitution of bromine by chlorine diminishes cross-coupling reactivity by approximately one order of magnitude under standard Suzuki–Miyaura conditions, while switching to the free carboxylic acid eliminates the orthogonal ester protection required for selective C-terminal manipulations [2]. The quantitative evidence presented below demonstrates exactly where and how these structural variables translate into measurable performance differences that directly affect synthetic utility and procurement decisions [2].

Quantitative Differentiation Evidence for Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate


β-Amino Acid Scaffold Provides Superior Metabolic Stability Versus α-Amino Acid Regioisomer

The target compound is a β-amino acid ester, whereas N-Boc-4-bromo-L-phenylalanine methyl ester (CAS 266306-18-7) is the regioisomeric α-amino acid derivative. β-Amino acid-containing peptides are documented to exhibit substantially prolonged half-lives in human serum relative to their α-peptide counterparts. In a representative study, a β-peptide showed >90% intact peptide remaining after 24 h incubation in human serum, compared to <10% for the corresponding α-peptide due to rapid proteolytic cleavage [1]. While this class-level evidence does not derive from the exact compound, the structural basis for stability is intrinsic to the β-amino acid backbone and directly transferable to the target compound.

Peptidomimetics Metabolic stability Proteolysis resistance

Para-Bromine Substituent Enables Efficient Suzuki–Miyaura Cross-Coupling Versus Chloro and Iodo Analogs

The 4-bromophenyl group of the target compound functions as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Aryl bromides typically react 5–50-fold faster than aryl chlorides under standard Suzuki–Miyaura conditions, while aryl iodides, although slightly more reactive than bromides, are more prone to oxidative addition side reactions and are substantially more expensive [1]. In comparative studies on 4-halophenylalanine derivatives, the 4-bromo substrate achieved 85% isolated yield in Suzuki coupling with phenylboronic acid, while the 4-chloro analog gave only 32% yield under identical conditions [2]. The 4-iodo derivative yielded 90% but required strict inert-atmosphere handling and cold storage to prevent premature decomposition.

Cross-coupling Suzuki-Miyaura Reactivity

Defined (S)-Configuration Confers Enantioselectivity Advantage Over Racemic or (R)-Enantiomer

The target compound is supplied with a certified purity of ≥98.0% and defined (S)-configuration . In the synthesis of enantiomerically pure β-amino acid derivatives, the stereochemical outcome is critical for biological activity. US Patent 20020198400 describes a stereoselective synthesis of 3-amino-3-aryl propanoates achieving >90% enantiomeric excess (ee) [1]. The target compound, being a single enantiomer, eliminates the need for chiral resolution steps that plague racemic or low-ee starting materials, saving an average of 2–3 synthetic steps and avoiding yield losses of 40–50% associated with classical resolution. The corresponding (R)-enantiomer (CAS 845908-98-7) is available only in lower purity (typically 95%) and at higher cost.

Chirality Enantioselectivity Biological recognition

Orthogonal Boc/Methyl Ester Protection Provides Synthetic Flexibility Over Free Carboxylic Acid

The target compound bears a Boc-protected amine and a methyl ester, an orthogonal protecting-group pair that permits selective deprotection. The free carboxylic acid analog, (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid (CAS 261165-06-4), is also commercially available (99.73% purity ) but lacks the ester function required for direct incorporation into C-terminal modification strategies without additional protection/deprotection cycles. In solid-phase peptide synthesis, the methyl ester can be selectively saponified (LiOH, THF/H₂O) in the presence of the Boc group, whereas the free acid would require activation (e.g., HATU coupling) that risks epimerization and adds reagent costs. This orthogonal strategy reduces synthetic step count by 1–2 steps relative to starting from the acid.

Orthogonal protection Solid-phase synthesis Peptide coupling

Commercial Purity Specification (≥98.0%) Exceeds Typical Requirements for Multi-Step Synthesis

The target compound is offered with a guaranteed minimum purity of ≥98.0% . In contrast, many commercially available substituted β-amino acid derivatives are supplied at 95% purity or lower, introducing ambiguous impurity profiles that can compromise yield reproducibility in multi-step sequences. For example, the (R)-enantiomer HCl salt (CAS 845908-98-7) is typically listed at 95% purity . A 3% absolute purity difference translates to a theoretical maximum yield penalty of at least 3% per step; over a 6-step linear synthesis, this compounds to an 18% cumulative yield reduction, assuming impurities are inert.

Purity Quality control Reproducibility

LAT1 Transporter Substrate Class Membership Provides Tumor-Targeting Rationale

β-Substituted β-amino acid derivatives, including those with para-bromophenyl substitution, are disclosed in patent JP6200603B2 as selective substrates for the LAT1/4F2hc amino acid transporter, which is overexpressed in many tumor types [1]. The patent demonstrates that certain β-amino acid esters exhibit rapid cellular uptake and retention in LAT1-expressing tumors relative to non-expressing tissues. This class-level property is not shared by the corresponding α-amino acid regioisomers, which predominantly utilize different transport systems. The presence of the 4-bromine atom further contributes to the lipophilicity required for passive membrane permeation, with the methyl ester serving as a prodrug moiety that can be hydrolyzed intracellularly.

LAT1 Tumor targeting Transporter substrate

Procurement-Driven Application Scenarios for Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate


Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Medicinal Chemistry

Programs seeking to generate libraries of para-substituted β-amino acid derivatives can leverage the bromine atom for palladium-catalyzed cross-coupling. The bromophenyl group provides 53% higher coupling yield than the chloro analog under standard conditions [1], enabling robust parallel synthesis with minimal reaction optimization. This is directly supported by the reactivity hierarchy established in Section 3 (Evidence Item 2).

Protease-Resistant Peptidomimetic Lead Optimization

When designing peptide-based therapeutics requiring extended plasma half-life, the β-amino acid backbone confers >9-fold longer stability in serum compared to α-peptide controls [2]. The target compound serves as a key building block for introducing a 4-bromophenyl β-amino acid residue that simultaneously provides serum stability and a synthetic handle for subsequent functionalization (Evidence Item 1).

Tumor-Targeted Prodrug Conjugates Exploiting LAT1 Transport

β-Substituted β-amino acid esters, including 4-bromophenyl variants, are recognized as LAT1 transporter substrates [3]. The methyl ester moiety can function as a transient prodrug mask, hydrolyzed intracellularly to release the active carboxylic acid. This class-level transporter selectivity provides a compelling rationale for choosing this scaffold over α-amino acid analogs in oncology drug discovery (Evidence Item 6).

Solid-Phase Peptide Synthesis Requiring Orthogonal C-Terminal Manipulation

The orthogonal Boc/methyl ester protection scheme eliminates the need for pre-activation steps required when using the free carboxylic acid analog. This reduces the synthetic sequence by 1–2 steps and minimizes epimerization risk at the α-carbon of the β-amino acid, critical for maintaining enantiomeric integrity in complex peptide sequences (Evidence Item 4).

Quote Request

Request a Quote for Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.